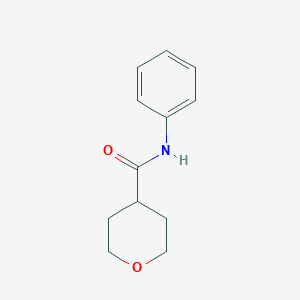

N-phenyloxane-4-carboxamide

Description

N-phenyloxane-4-carboxamide is a synthetic organic compound characterized by a tetrahydropyran (oxane) ring substituted with a phenyl group at the 4-position and a carboxamide functional group. Its molecular formula is C₁₂H₁₅NO₂, with a molecular weight of 205.26 g/mol . This compound serves as a versatile scaffold in medicinal chemistry, enabling modifications to optimize pharmacokinetic and pharmacodynamic properties .

Properties

Molecular Formula |

C12H15NO2 |

|---|---|

Molecular Weight |

205.25 g/mol |

IUPAC Name |

N-phenyloxane-4-carboxamide |

InChI |

InChI=1S/C12H15NO2/c14-12(10-6-8-15-9-7-10)13-11-4-2-1-3-5-11/h1-5,10H,6-9H2,(H,13,14) |

InChI Key |

VTWJCJZXNDZDID-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCC1C(=O)NC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

The synthesis of N-phenyloxane-4-carboxamide can be achieved through several methods. One common approach involves the amidation of carboxylic acid substrates. This process can be catalytic or non-catalytic, and it often requires the activation of the carboxylic acid to form more reactive intermediates such as anhydrides, acyl imidazoles, or acyl halides . The reaction typically involves the use of coupling reagents or catalysts to facilitate the formation of the amide bond. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity.

Chemical Reactions Analysis

N-phenyloxane-4-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. The amidation reaction, which is a key step in its synthesis, involves the reaction of a carboxylic acid with an amine to form the amide bond . Common reagents used in these reactions include coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts such as hydrochloric acid. The major products formed from these reactions are typically amides, which can further undergo modifications to yield various derivatives.

Scientific Research Applications

N-phenyloxane-4-carboxamide has been explored for its potential applications in several scientific fields. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology and medicine, carboxamide derivatives have shown promise as antifungal, antimicrobial, and anticancer agents . The compound’s ability to inhibit specific enzymes and pathways makes it a valuable candidate for drug development. Additionally, in the industrial sector, carboxamides are used in the production of various bioactive products and materials.

Mechanism of Action

The mechanism of action of N-phenyloxane-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, carboxamides are known to inhibit enzymes such as succinate dehydrogenase, which plays a crucial role in the tricarboxylic acid cycle . By binding to the active site of the enzyme, the compound disrupts the normal metabolic processes, leading to the inhibition of pathogen growth. This mechanism is particularly relevant in the context of fungicidal and antimicrobial applications.

Comparison with Similar Compounds

Key Findings from Comparative Analysis:

In contrast, the isoxazole analog (C₁₂H₁₂N₂O₂) lacks such basicity, limiting its CNS utility but expanding its agricultural applications . Fluorine substituents (e.g., in C₂₂H₂₆FNO₃) increase lipophilicity and metabolic stability, improving bioavailability compared to non-fluorinated analogs .

Heterocyclic Core Impact: The oxane ring in this compound provides greater conformational stability than the strained cyclobutane in C₁₁H₁₀ClFNO, which may exhibit higher reactivity but lower metabolic stability . Oxazole-based derivatives (C₁₆H₁₂N₂O₃) demonstrate selective MAO-B inhibition due to their planar aromatic systems, a feature absent in the non-aromatic oxane scaffold .

Functional Group Modifications: The carboxamide group is conserved across all compounds, enabling hydrogen bonding with biological targets. However, substituents like the methoxypropyl chain (C₂₂H₂₆FNO₃) or piperazine ring (C₂₄H₃₀FN₃O₂) fine-tune target specificity and solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.